Sodium stearoyl-2-lactylate
CAS No.: 25383-99-7
Cat. No.: VC21213335
Molecular Formula: C24H44NaO6
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25383-99-7 |
---|---|
Molecular Formula | C24H44NaO6 |
Molecular Weight | 451.6 g/mol |
IUPAC Name | sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |
Standard InChI | InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |
Standard InChI Key | OXXZDFRVEHURLA-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |
Introduction
Property | Characteristic |
---|---|
Appearance | Cream colored powder/flakes |
Odor | Sweetish/Slight |
Chemical Formula | C24H43NaO6 |
Molecular Weight | 450.592 |
Melting/Freezing Point | 42-52°C |
Flash Point (TCC) | 221°C |
Water Solubility | Slight |
Biodegradability | Material is biodegradable |
Stability | Stable under recommended storage conditions |
Storage Recommendation | Temperatures > 80°F (26°C) |
Incompatible Materials | Strong oxidizing agents |
Applications in Food Industry
Bakery Applications
Sodium stearoyl-2-lactylate has found extensive use in bakery products, where it serves multiple functions. In high-fat and yeast-leavened bread, it acts as a dough conditioner and emulsifier, providing two primary benefits: dough strengthening and crumb softening . The dough strengthening property leads to increased volume and better crumb structure, while the crumb softening effect occurs as Sodium stearoyl-2-lactylate interacts with flour to form gluten proteins/starch/lactylate complexes, producing soft and elastic bread while preventing bread retrogradation (aging) .
Without the addition of Sodium stearoyl-2-lactylate, bread loaves tend to harden more quickly. In cookies and crackers, Sodium stearoyl-2-lactylate helps distribute shortening uniformly throughout the dough, contributing to improved texture and consistency . For practical application, Sodium stearoyl-2-lactylate can be directly added to flour or dispersed in warm water before being blended with flour .
Other Food Applications
Beyond bakery products, Sodium stearoyl-2-lactylate serves diverse functions in various food categories as shown in the following table:
In the United States, the FDA has approved Sodium stearoyl-2-lactylate as a direct multifunctional food additive that can be used as an emulsifier, stabilizer, and surface-active agent in various food categories with specific maximum usage limits, including 0.5% in baked products, pancakes, and waffles .
Applications in Cosmetics
Skincare and Personal Care Products
In the cosmetics and personal care industry, Sodium stearoyl-2-lactylate functions primarily as an emulsifying agent that stabilizes oil-in-water formulations . This property makes it a valuable ingredient in various skincare products, where it helps create stable, consistent formulations with desirable textural qualities .
Specifically, Sodium stearoyl-2-lactylate is employed as an emulsifier in creams and lotions, aiding in the blending of water and oil-based ingredients to ensure a stable and well-textured product . This emulsification property is crucial for achieving the desired consistency and appearance in skincare formulations, contributing to product quality and consumer satisfaction.
Hair Care and Cleansing Products
Additionally, Sodium stearoyl-2-lactylate is utilized in soap formulations to improve texture and stability . It can contribute to a creamier lather and a more pleasant feel during use, enhancing the sensory aspects of cleansing products while maintaining their functional properties.
Research Findings on Sodium Stearoyl-2-Lactylate
Animal Nutrition Studies
Recent research has explored the potential benefits of Sodium stearoyl-2-lactylate in animal nutrition, with promising results in various contexts. A study conducted on Hanwoo steers during the early fattening period evaluated the effect of different levels of total digestible nutrients (TDN) and Sodium stearoyl-2-lactylate supplementation on growth performance and blood and carcass characteristics .
The table below summarizes the experimental design of this study:
Treatment Group | Diet Composition | Number of Animals | Initial Body Weight (kg) | Initial Age (months) |
---|---|---|---|---|
CON (Control) | Basal diet | 20 | 333.2±45.0 | 13.7±0.7 |
TRT 0.5 | 0.5% down-spec of TDN with 0.1% Sodium stearoyl-2-lactylate | 20 | 333.0±28.1 | 13.8±0.8 |
TRT 1.0 | 1.0% down-spec of TDN with 0.1% Sodium stearoyl-2-lactylate | 20 | 331.7±36.1 | 13.5±1.0 |
Key Research Outcomes
The study on lactating sows revealed that during the suckling period, sows in the group receiving both soybean oil and Sodium stearoyl-2-lactylate (SO + SSL) lost less back fat thickness compared to other groups . Additionally, sows fed diets containing 3% soybean oil consumed less feed compared to those fed diets without soybean oil, though no significant effects were observed regarding energy intake and the weaning-estrus interval .
Notably, the digestibility of ether extract in the SO + SSL group was greater than in the group receiving only soybean oil (SO), suggesting enhanced fat utilization with Sodium stearoyl-2-lactylate supplementation . These research findings indicate potential applications for Sodium stearoyl-2-lactylate in animal nutrition, particularly for improving feed efficiency and nutrient utilization. The capacity of Sodium stearoyl-2-lactylate to enhance fat digestibility appears especially promising for livestock production systems where maximizing nutrient utilization is economically significant.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume